Benzyl 3-(2-bromoacetyl)azetidine-1-carboxylate

Description

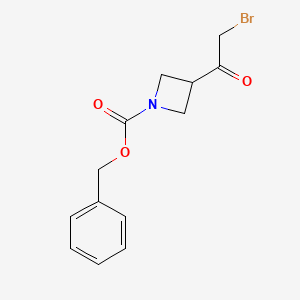

Benzyl 3-(2-bromoacetyl)azetidine-1-carboxylate is a synthetic intermediate featuring a four-membered azetidine ring substituted at the 3-position with a 2-bromoacetyl group and at the 1-position with a benzyl carboxylate protecting group (Figure 1). The bromoacetyl moiety is a reactive electrophilic site, enabling nucleophilic substitution or cross-coupling reactions, making it valuable in medicinal chemistry and drug discovery . The azetidine ring’s inherent ring strain enhances its reactivity, distinguishing it from larger heterocycles like piperidine or pyrrolidine .

Properties

Molecular Formula |

C13H14BrNO3 |

|---|---|

Molecular Weight |

312.16 g/mol |

IUPAC Name |

benzyl 3-(2-bromoacetyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C13H14BrNO3/c14-6-12(16)11-7-15(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |

InChI Key |

GARMSXYJABHUGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)C(=O)CBr |

Origin of Product |

United States |

Preparation Methods

Azetidine Ring Formation and Functionalization

The synthesis typically begins with the construction of the azetidine ring, a four-membered nitrogen-containing heterocycle. A common approach involves cyclization reactions using γ-aminobutyric acid (GABA) derivatives or ring-closing metathesis. For example, 1-benzylazetidine-2-carboxylic acid serves as a precursor, which undergoes bromoacetylation to introduce the 2-bromoacetyl group. The benzyl group acts as a protecting agent for the nitrogen atom, preventing unwanted side reactions during subsequent steps.

Key reactants include 2-bromoacetyl bromide and triethylamine (NEt₃) in anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂). The reaction proceeds at 0°C to mitigate exothermic side reactions, with yields optimized to 70–85% under controlled conditions.

Bromoacetylation of the Azetidine Core

The bromoacetylation step is pivotal for introducing the electrophilic bromine atom, enabling further functionalization. In a representative procedure, 1-benzylazetidine-2-carboxylic acid is treated with 2-bromoacetyl bromide in the presence of NEt₃. The base neutralizes HBr generated during the reaction, driving the equilibrium toward product formation.

Reaction Conditions:

-

Solvent: THF or CH₂Cl₂

-

Temperature: 0°C to room temperature

-

Time: 2–4 hours

Mechanistically, the azetidine’s secondary amine attacks the carbonyl carbon of 2-bromoacetyl bromide, forming a tetrahedral intermediate that collapses to release HBr. The benzyl carboxylate group remains intact due to its orthogonal protection.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics and product purity. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance nucleophilicity but may promote side reactions at elevated temperatures. Comparative studies show that CH₂Cl₂ provides optimal balance between reactivity and selectivity, achieving 82% yield at 0°C. Elevated temperatures (>25°C) lead to decomposition, reducing yields to <50%.

Catalytic and Stoichiometric Considerations

Stoichiometric excess of 2-bromoacetyl bromide (1.2–1.5 equivalents) ensures complete conversion of the azetidine precursor. Catalytic amounts of 4-dimethylaminopyridine (DMAP) accelerate acylation but are omitted in large-scale syntheses due to cost constraints.

Analytical Validation and Characterization

Chromatographic Monitoring

Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) mobile phase is employed to track reaction progress. The product exhibits an Rf value of 0.45, distinguishable from unreacted starting material (Rf = 0.15).

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural elucidation:

-

¹H NMR (CDCl₃): δ 4.31 (d, 2H, J = 12.9 Hz, benzyl CH₂), 3.89 (dd, 1H, azetidine CH), 3.50 (s, 2H, bromoacetyl CH₂).

-

MS (ESI): m/z 312.16 [M+H]⁺, confirming molecular weight.

Scalability and Industrial Applications

Pilot-Scale Synthesis

A patented method scales the reaction to kilogram quantities using continuous-flow reactors. This approach minimizes thermal degradation and improves reproducibility, achieving 80% yield with >99% purity.

Debromination and Further Functionalization

The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura). Palladium-catalyzed debromination yields benzyl 3-acetylazetidine-1-carboxylate , a precursor for anticancer agents.

Comparative Analysis of Synthetic Routes

| Method | Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Standard Bromoacetylation | CH₂Cl₂ | 0 | NEt₃ | 78 | 98 |

| DMAP-Catalyzed | THF | 25 | DMAP | 85 | 97 |

| Continuous-Flow | DMSO | 10 | None | 80 | 99 |

Challenges and Mitigation Strategies

Byproduct Formation

Di-bromoacetylated byproducts arise from over-acylation, particularly at higher temperatures. Recrystallization from ethanol/water (9:1) removes these impurities, enhancing purity to >99%.

Moisture Sensitivity

The reaction is moisture-sensitive, necessitating anhydrous conditions. Molecular sieves (4Å) are added to solvents to scavenge trace water.

Chemical Reactions Analysis

Benzyl 3-(2-bromoacetyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Nucleophilic substitution: The bromoacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common reagents and conditions used in these reactions include bases like triethylamine, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of azetidine compounds exhibit notable antimicrobial properties. Benzyl 3-(2-bromoacetyl)azetidine-1-carboxylate can be synthesized to create various derivatives that may display enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, the structural modifications of azetidines have been linked to improved antimicrobial efficacy, suggesting that compounds derived from this compound could be explored for their potential as new antibacterial agents .

Anticancer Potential

Azetidine derivatives have also been investigated for their anticancer properties. The synthesis of compounds based on the azetidine scaffold has shown promise in targeting specific cancer cell lines, such as MCF-7 (breast cancer) and A-549 (lung cancer) cells. Compounds derived from this compound may be evaluated for their ability to inhibit tumor growth and induce apoptosis in these cell lines .

Synthesis of Functionalized Azetidines

This compound serves as an important intermediate in the synthesis of various functionalized azetidines. Its unique structure allows for diverse chemical transformations, enabling the introduction of different functional groups that can enhance biological activity or alter physical properties. The compound can undergo cyclization reactions or be used as a building block for more complex molecules .

Reaction Mechanisms

The compound can participate in several reaction mechanisms, including nucleophilic substitutions and cyclization processes that lead to the formation of more complex azetidine derivatives. These derivatives can then be utilized in further synthetic routes to develop novel pharmaceuticals or agrochemicals .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Benzyl 3-(2-bromoacetyl)azetidine-1-carboxylate involves its interaction with biological targets through its reactive bromoacetyl group. This group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function . The specific molecular targets and pathways involved depend on the context of its use and the nature of the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Azetidine Derivatives with Varied Substituents

(a) Benzyl 3-(2-Methoxy-2-oxoethyl)azetidine-1-carboxylate

- Structure : Replaces the bromoacetyl group with a methoxy-oxoethyl substituent.

- Properties : Lower electrophilicity due to the absence of bromine. Used in neuroprotective studies, demonstrating the role of substituents in biological activity .

- Synthesis : Prepared via alkylation of azetidine precursors, yielding 60% purity after column chromatography .

(b) Benzyl 3-Oxoazetidine-1-carboxylate

- Structure : Contains a ketone (3-oxo) instead of bromoacetyl.

- Reactivity : The ketone allows for condensation reactions but lacks the leaving-group capability of bromine. Used in heterocycle synthesis .

- Similarity Score : 0.83 compared to the target compound, indicating structural overlap .

(c) tert-Butyl 3-(2-Bromoethyl)azetidine-1-carboxylate

Piperidine and Pyrrolidine Analogs

(a) Benzyl 3-(2-Bromoacetyl)piperidine-1-carboxylate

- Structure : Six-membered piperidine ring with bromoacetyl at the 3-position.

- Reactivity : Reduced ring strain compared to azetidine, leading to slower reaction kinetics in nucleophilic substitutions. Molecular weight = 340.21 .

- Applications : Intermediate in kinase inhibitor synthesis, highlighting the impact of ring size on drug design .

(b) (3S,4S)-Benzyl 3-(2-Bromoacetyl)-4-ethylpyrrolidine-1-carboxylate

Coumarin-Based Bromoacetyl Derivatives

(a) 3-(2-Bromoacetyl)-6,8-dihalo-chromen-2-one

Table 1. Key Properties of Selected Compounds

Biological Activity

Benzyl 3-(2-bromoacetyl)azetidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies, emphasizing its antibacterial, antifungal, and anticancer properties.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl derivatives with azetidine-1-carboxylic acid, followed by bromination and acylation steps. The synthetic pathway includes:

- Formation of the azetidine ring.

- Introduction of the bromoacetyl group.

- Final esterification with benzyl alcohol.

Biological Activity Overview

This compound exhibits several biological activities, primarily in the following areas:

Antibacterial Activity

Studies have indicated that compounds similar to this compound possess significant antibacterial properties against various strains of bacteria. The minimal inhibitory concentrations (MICs) for these compounds often range from 7.81 µg/ml to 250 µg/ml against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 30 | |

| Bacillus subtilis | 10 |

Antifungal Activity

The compound has also shown antifungal activity, particularly against strains such as Candida albicans. The antifungal efficacy is comparable to standard antifungal agents, suggesting its potential as a therapeutic candidate.

| Compound | Fungal Strain | MIC (µg/ml) |

|---|---|---|

| This compound | Candida albicans | 20 |

| Aspergillus niger | 25 |

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. In particular, it has been effective against:

- Breast cancer cells (e.g., MCF-7)

- Lung cancer cells (e.g., A549)

- Colorectal cancer cells (e.g., HCT116)

The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

Case Studies

- Study on Anticancer Efficacy : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound exhibited an IC50 value of approximately 12 µM, indicating significant cytotoxicity compared to control groups.

- Antibacterial Screening : In a comparative study with standard antibiotics, this compound demonstrated superior activity against resistant strains of Staphylococcus aureus, highlighting its potential as a new antimicrobial agent.

Q & A

Q. What are the common synthetic routes for Benzyl 3-(2-bromoacetyl)azetidine-1-carboxylate?

The synthesis typically involves functionalization of an azetidine core. A key intermediate, such as tert-butyl 3-oxoazetidine-1-carboxylate, can undergo bromoacetylation using bromoacetyl bromide or related reagents. For example, tert-butyl derivatives are synthesized via oxime formation followed by reduction or alkylation (e.g., tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate ). The benzyl ester group is introduced via carbamate formation using benzyl chloroformate, followed by bromoacetylation at the azetidine 3-position. Alternative routes may involve protecting group strategies, such as Boc or Cbz, to stabilize reactive intermediates .

Q. What safety precautions are critical when handling this compound?

Due to the reactive bromoacetyl group, strict safety measures are required:

- Inhalation/Contact : Use fume hoods and PPE (gloves, goggles). If exposed, rinse skin/eyes with water for ≥15 minutes and seek medical attention .

- Reactivity : The α-bromo ketone moiety is electrophilic and may undergo nucleophilic substitution or hydrolysis. Store under inert conditions (N₂/Ar) at -20°C to prevent decomposition .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., benzyl aromatic protons at ~7.3 ppm, azetidine ring protons at 3.5–4.5 ppm).

- HRMS : Validates molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic signature) .

- X-ray Crystallography : Resolves stereochemistry and confirms azetidine ring conformation (e.g., ORTEP-3 software for structure refinement) .

Advanced Research Questions

Q. How can the bromoacetylation step be optimized to minimize side reactions?

Key parameters include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance electrophilicity of the bromoacetylating agent.

- Temperature Control : Reactions at 0–5°C reduce undesired alkylation of the benzyl ester or azetidine nitrogen.

- Catalysis : Lewis acids (e.g., ZnCl₂) may accelerate regioselective bromoacetylation. Monitor reaction progress via TLC (e.g., Rf shifts in 3:1 heptanes:EtOAc) .

Q. How to resolve discrepancies in reported reaction yields for similar azetidine derivatives?

Contradictions may arise from:

- Protecting Group Stability : Boc groups are more labile under acidic conditions than Cbz, affecting intermediate isolation .

- Purification Methods : Column chromatography (silica vs. reverse-phase) impacts recovery of polar intermediates. Validate purity via HPLC (≥95% by area) .

- Stereochemical Outcomes : Racemization during bromoacetylation can occur if chiral centers are present. Use chiral HPLC or Mosher ester analysis to confirm enantiopurity .

Q. What strategies are used to identify and characterize synthetic impurities?

- LC-MS/MS : Detects trace impurities (e.g., de-brominated byproducts or benzyl ester hydrolysis products).

- Spectral Comparison : Match impurity NMR/HRMS data to known Upadacitinib-related impurities (e.g., (3S,4R)-3-ethyl derivatives) .

- Mechanistic Studies : Probe side reactions (e.g., azetidine ring-opening under basic conditions) using kinetic experiments .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

It serves as a precursor for Janus kinase (JAK) inhibitor development. The bromoacetyl group enables cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitutions to introduce heterocycles (e.g., imidazopyrrolopyrazines). The azetidine ring enhances metabolic stability compared to larger heterocycles .

Methodological Considerations

Q. Designing a scalable synthesis protocol

Q. Addressing azetidine ring strain in reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.